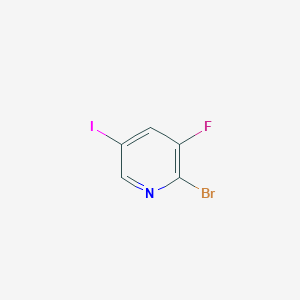

2-Bromo-3-fluoro-5-iodopyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-fluoro-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-5-4(7)1-3(8)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDXVQAOGHCOBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214323-00-8 | |

| Record name | 2-bromo-3-fluoro-5-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reactivity and Chemoselective Functionalization of 2 Bromo 3 Fluoro 5 Iodopyridine

Differential Reactivity of Halogens (Bromine, Fluorine, Iodine) on the Pyridine (B92270) Ring

The presence of three different halogens on the electron-deficient pyridine ring of 2-bromo-3-fluoro-5-iodopyridine establishes a clear hierarchy of reactivity. This differential reactivity is fundamental to its utility as a synthetic intermediate, allowing for controlled, site-selective modifications. The outcome of a given transformation is dictated by the interplay of electronic and steric factors inherent to each halogen and their position on the heterocyclic ring.

The reactivity of the C-X bonds in this compound is governed by the inherent properties of the pyridine ring and the specific halogens attached. The pyridine nitrogen atom exerts a strong electron-withdrawing inductive effect, rendering the carbon atoms of the ring electron-deficient and susceptible to nucleophilic attack. uoanbar.edu.iqimperial.ac.uk This effect is augmented by the inductive effects of the halogen substituents.

Fluorine (C3): The fluorine atom at the C3 position is the most electronegative of the halogens, resulting in a highly polarized C-F bond. However, the carbon-fluorine bond is also exceptionally strong, making it the least likely to break and thus the most unreactive of the three halogens in reactions involving C-X bond cleavage, such as palladium-catalyzed cross-couplings. sci-hub.seillinois.edu Its primary role is often electronic, further activating the ring, and steric, by partially blocking the adjacent C2 position. nih.govresearchgate.net

Bromine (C2): Positioned ortho to the ring nitrogen, the C2 carbon is highly activated toward nucleophilic attack. uoanbar.edu.iq The carbon-bromine bond is significantly weaker than the C-F bond and more readily cleaved. However, its reactivity is intermediate between that of the C-F and C-I bonds. illinois.edu The adjacent fluorine atom at C3 provides some steric hindrance, which can influence the approach of bulky reagents to the C2 position. researchgate.net

Iodine (C5): The carbon-iodine bond is the longest, most polarizable, and weakest of the three carbon-halogen bonds present in the molecule. illinois.edu This makes the iodine atom at the C5 position the best leaving group and the most reactive site for transformations where C-X bond scission is the key step, most notably in oxidative addition to transition metal catalysts. acs.org

| Halogen Position | Halogen | Key Electronic Influence | Key Steric Influence | Reactivity in Cross-Coupling |

|---|---|---|---|---|

| C5 | Iodine | Most polarizable, weakest C-X bond | Largest atomic radius | Highest |

| C2 | Bromine | Intermediate bond strength | Moderate size, hindered by C3-F | Intermediate |

| C3 | Fluorine | Most electronegative, strongest C-X bond | Smallest atomic radius | Lowest (generally unreactive) |

The predictable reactivity hierarchy among the halogens (I > Br > Cl > F) is the primary tool for controlling site-selectivity in the functionalization of polyhalogenated pyridines. sci-hub.se In transition metal-catalyzed reactions, chemists can selectively target the most labile bond—the C-I bond—while leaving the C-Br and C-F bonds intact for subsequent transformations.

This principle has been demonstrated in numerous systems analogous to this compound. For instance, in studies on 2-bromo-4-iodo-quinoline, Sonogashira coupling occurs exclusively at the carbon bearing the iodine atom, highlighting the superior reactivity of the C-I bond over the C-Br bond in palladium-catalyzed processes. libretexts.org Similarly, the synthesis and functionalization of 5-bromo-2-chloro-4-fluoro-3-iodopyridine showed that Stille cross-coupling reactions could be directed specifically to the C3-iodine position. acs.org This body of research establishes that the C5-iodine in this compound is the most active site for initial cross-coupling, enabling a regiochemically controlled synthetic strategy.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, provides a powerful and precise method for forming new carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, these reactions offer a reliable way to selectively functionalize the most reactive C-X bond.

The Suzuki-Miyaura, Sonogashira, and Negishi reactions are pillars of modern organic synthesis that rely on a palladium catalyst to couple an organohalide with an organometallic reagent. libretexts.orgorganic-chemistry.org All three reactions typically proceed through a catalytic cycle initiated by the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. libretexts.org Given the differential reactivity of the halogens in this compound, these powerful reactions can be harnessed to modify the C5 position with high fidelity.

Suzuki-Miyaura Coupling: Couples the pyridine with an organoboron reagent (e.g., a boronic acid) to form a new C-C bond. libretexts.org

Sonogashira Coupling: Joins the pyridine with a terminal alkyne, creating a C(sp²)-C(sp) bond. libretexts.orgorganic-chemistry.org

Negishi Coupling: Uses an organozinc reagent as the coupling partner to forge a new C-C bond.

In all cases, the reaction is expected to occur selectively at the C5-iodine position, leaving the bromine and fluorine atoms untouched for potential future reactions.

The strategy for achieving regioselective arylation or alkynylation of this compound is straightforward: by employing standard palladium-catalyzed cross-coupling conditions, the reaction will inherently favor the kinetically preferred pathway of activating the weakest C-X bond.

For a regioselective arylation via Suzuki-Miyaura coupling, reacting this compound with one equivalent of an arylboronic acid in the presence of a palladium catalyst and a base would yield the 2-bromo-3-fluoro-5-arylpyridine derivative. The C-Br bond remains available for a second, different coupling reaction under more forcing conditions if desired.

For a regioselective alkynylation via Sonogashira coupling, treatment with a terminal alkyne, a palladium catalyst, a copper(I) co-catalyst, and a base would selectively produce the 2-bromo-3-fluoro-5-alkynylpyridine. soton.ac.ukresearchgate.net This selective functionalization at C5 has been demonstrated effectively on the analogous 5-bromo-3-fluoro-2-cyanopyridine system. researchgate.net

| Reaction Name | Coupling Partner | Expected Product | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | 2-Bromo-3-fluoro-5-arylpyridine | C(sp²)-C(sp²) |

| Sonogashira | R-C≡CH | 2-Bromo-3-fluoro-5-alkynylpyridine | C(sp²)-C(sp) |

| Negishi | R-ZnX | 2-Bromo-3-fluoro-5-alkyl/arylpyridine | C(sp²)-C(sp³/sp²) |

The key to the regioselectivity observed in palladium-catalyzed cross-coupling reactions of polyhalogenated pyridines is the initial oxidative addition step. libretexts.org This step involves the insertion of the electron-rich palladium(0) complex into the electrophilic carbon-halogen bond, forming a new organopalladium(II) species. wikipedia.org The rate of this step is highly dependent on the identity of the halogen.

The universally accepted reactivity trend for oxidative addition is C-I > C-Br > C-Cl > C-F. illinois.edunih.gov This trend is a direct consequence of the carbon-halogen bond dissociation energies (BDEs). The C-I bond is the weakest, requiring the least energy to cleave, and is therefore the most susceptible to attack by the palladium catalyst. illinois.edu The C-Br bond is considerably stronger, and the C-F bond is the strongest, rendering it inert under typical cross-coupling conditions.

| Bond | Approximate BDE (kcal/mol) | Relative Reactivity in Oxidative Addition |

|---|---|---|

| C-F | 125 | Very Low |

| C-Cl | 96 | Low |

| C-Br | 81 | Moderate |

| C-I | 65 | High |

Note: Values are approximate for a generic aryl system and serve for comparative purposes.

In the case of this compound, the Pd(0) catalyst will preferentially and rapidly insert into the C5-I bond due to its significantly lower BDE compared to the C2-Br bond. This initial, selective oxidative addition forms the key intermediate, a (2-bromo-3-fluoro-pyridin-5-yl)palladium(II) iodide complex, which then proceeds through the subsequent steps of the catalytic cycle (transmetalation and reductive elimination) to deliver the C5-functionalized product.

Other Metal-Catalyzed Coupling Methodologies

While Suzuki, Heck, and Sonogashira couplings are standard, other metal-catalyzed methodologies offer alternative and sometimes superior pathways for the selective functionalization of polyhalogenated pyridines. These include Negishi and Stille couplings, as well as metal-halogen exchange reactions.

Negishi and Stille Couplings: The Negishi coupling, which pairs an organozinc reagent with an organic halide, is a powerful tool for creating carbon-carbon bonds. wikipedia.org In the context of polyhalogenated pyridines, the reaction selectivity is generally dictated by the carbon-halogen bond strength, with the reactivity order being C-I > C-Br > C-Cl > C-F. orgsyn.org Therefore, for this compound, a Negishi coupling would be expected to occur selectively at the C-5 iodo position. Palladium catalysts, such as Pd(PPh₃)₄, are commonly employed. wikipedia.orgresearchgate.net Similarly, the Stille coupling uses an organotin reagent and a palladium catalyst, following a similar reactivity trend for the halide leaving groups. rsc.orglibretexts.org These reactions are tolerant of a wide array of functional groups, making them suitable for complex molecule synthesis. wikipedia.orgorgsyn.org

Metal-Halogen Exchange: A crucial technique for activating specific positions on the pyridine ring is the metal-halogen exchange. This process typically involves an organolithium or, more commonly for functionalized substrates, a Grignard reagent. The use of reagents like isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride adduct (i-PrMgCl·LiCl) allows for the selective exchange of iodine or bromine atoms at low temperatures. znaturforsch.com For this compound, the C-5 iodo group is the most susceptible to exchange, forming a pyridylmagnesium species. This intermediate can then be trapped with a wide variety of electrophiles. This method is particularly valuable as it can be performed under conditions that preserve other sensitive functional groups. znaturforsch.comsigmaaldrich.com The choice of solvent and the potential use of additives like bis[2-(N,N-dimethylamino)ethyl] ether can be critical to prevent side reactions, such as addition to the electron-deficient pyridine ring. sigmaaldrich.com

Nucleophilic Aromatic Substitution (SNAr) Reactions with this compound Analogues

The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is most pronounced at the C-2 (ortho) and C-4 (para) positions, where the negative charge of the intermediate Meisenheimer complex can be effectively stabilized by the nitrogen atom. nih.gov In polyhalogenated pyridines, the identity of the halogen atom is a key determinant of reactivity, with the typical leaving group ability following the order F > Cl > Br > I. This is inverse to the order seen in many cross-coupling reactions and is due to the rate-determining step being the initial nucleophilic attack, which is facilitated by a more electronegative halogen.

The selective introduction of amine and ether functionalities via SNAr is a valuable transformation. A study on the closely related analogue 5-bromo-2-chloro-3-fluoropyridine (B1227324) highlights the potential for exquisite chemoselectivity. nih.govacs.org This work demonstrates a complete reversal of selectivity based on the reaction conditions chosen.

Amination: Under palladium-catalyzed conditions (Buchwald-Hartwig amination), the reaction proceeds at the most reactive site for oxidative addition, the C-Br bond. However, when the reaction is performed under thermal conditions without a metal catalyst (classic SNAr), the substitution occurs at the positions most activated towards nucleophilic attack. acs.orgresearchgate.net

Reaction at C-2 (Chloro): Heating 5-bromo-2-chloro-3-fluoropyridine with a neat secondary amine like morpholine (B109124) leads to selective substitution of the chlorine atom at the C-2 position. acs.org

Reaction at C-3 (Fluoro): To achieve substitution at the C-3 position, a stronger base such as n-BuLi or NaH is required to deprotonate the incoming amine nucleophile, thereby increasing its nucleophilicity. This allows for the displacement of the fluoride (B91410), which is typically the best leaving group in SNAr but is located at a less electronically activated position (C-3) than the C-2 chloro group. acs.org

| Reaction Type | Position of Substitution | Key Conditions | Nucleophile | Product | Yield |

|---|---|---|---|---|---|

| Pd-Catalyzed Amination | C-5 (Bromo) | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Morpholine | 5-Morpholino-2-chloro-3-fluoropyridine | 91% |

| SNAr (Thermal) | C-2 (Chloro) | Neat amine, 120 °C | Morpholine | 5-Bromo-2-morpholino-3-fluoropyridine | 85% |

| SNAr (Base-promoted) | C-3 (Fluoro) | n-BuLi, THF, -78 °C to rt | Aniline | 5-Bromo-2-chloro-3-(phenylamino)pyridine | 80% |

Etherification: The principles of chemoselectivity also apply to etherification. Copper-catalyzed O-arylation reactions (Ullmann condensation) can be directed to achieve selective ether formation. By choosing the appropriate ligand and base combination, it is possible to differentiate between phenolic and aliphatic alcohols. nih.govrsc.org For a substrate like this compound, a copper-catalyzed etherification with an alcohol would likely occur at the C-5 iodo position due to the high reactivity of aryl iodides in such couplings. Conversely, a thermal SNAr etherification using a strong base like sodium hydride and an alcohol (Williamson ether synthesis) would be expected to favor displacement of the fluoride at C-3 or the bromide at C-2, depending on the precise conditions and the nucleophilicity of the alkoxide.

The success and selectivity of SNAr reactions on polyhalogenated pyridines are governed by a delicate interplay between activating groups and reaction conditions.

Activating Groups: The primary activating group in the pyridine ring is the nitrogen atom itself, which lowers the electron density at the ortho (C-2, C-6) and para (C-4) positions, making them electrophilic. nih.gov Additional electron-withdrawing substituents can further enhance this effect. In this compound, the halogens themselves act as inductively withdrawing groups, further activating the ring. The fluorine at C-3, due to its high electronegativity, exerts a strong activating effect, even though it is at a meta-position relative to the nitrogen.

Reaction Conditions: As demonstrated in the amination of 5-bromo-2-chloro-3-fluoropyridine, reaction conditions are paramount in controlling chemoselectivity. acs.org

Catalyst: The presence or absence of a transition metal catalyst can completely switch the reaction site. Palladium catalysts favor oxidative addition, which is sensitive to C-X bond strength (I > Br > Cl), whereas catalyst-free SNAr is governed by leaving group ability and ring activation (F > Cl > Br). nih.govacs.org

Base and Solvent: The choice of base can dramatically alter the outcome. Strong bases like NaH or n-BuLi can generate highly potent nucleophiles capable of attacking less activated positions. acs.org Solvents also play a crucial role; polar aprotic solvents like DMF or DMSO are known to accelerate SNAr reactions by solvating the cation of the nucleophile salt, thereby increasing the "naked" anion's reactivity.

Temperature: Higher temperatures are often required to overcome the activation barrier for SNAr, particularly when displacing poorer leaving groups or attacking less activated positions. nih.gov

C-H Functionalization Approaches Relevant to Pyridine Systems

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic cores. However, the C-H bonds of pyridines are notoriously difficult to functionalize due to the ring's electron-deficient nature, which disfavors electrophilic attack, and the tendency of the nitrogen lone pair to coordinate with metal catalysts. mountainscholar.org For a substrate like this compound, the available C-H bonds are at the C-4 and C-6 positions.

Functionalization of the C-4 position is particularly challenging as it is distal from the directing influence of the nitrogen atom. nih.gov However, strategies have been developed to achieve C-H functionalization at various positions on the pyridine ring.

C-2/C-6 Functionalization: The C-H bonds ortho to the ring nitrogen are the most acidic and sterically accessible to the directing influence of the nitrogen. Metalation of the C-6 position of this compound could potentially be achieved using a strong, non-nucleophilic base, followed by trapping with an electrophile.

Distal C-H Functionalization (C-3/C-4): Accessing the more remote C-3 and C-4 positions often requires more sophisticated strategies. One approach involves the temporary installation of a directing group on the pyridine nitrogen. Another strategy relies on the intrinsic electronic biases of the ring, sometimes in concert with specifically designed ligands that can override the natural C-2 selectivity of many transition metal catalysts. nih.gov For instance, some palladium-catalyzed C-H arylation reactions have shown selectivity for the C-4 position through the use of bulky N-heterocyclic carbene (NHC) ligands. nih.gov Given the existing substitution pattern, any C-H functionalization attempt on this compound would need to be highly chemoselective to avoid reacting with the three different carbon-halogen bonds.

Applications of 2 Bromo 3 Fluoro 5 Iodopyridine As a Versatile Synthetic Synthon

Rational Design and Synthesis of Complex Pyridine (B92270) Derivatives

The strategic arrangement of three different halogen atoms on the pyridine ring of 2-Bromo-3-fluoro-5-iodopyridine makes it a highly valuable tool for synthetic chemists. The distinct electronic environments and reactivities of the bromo, fluoro, and iodo substituents enable a programmed, stepwise functionalization of the pyridine core. This regiochemical control is crucial for the rational design and synthesis of highly substituted, complex pyridine derivatives that would be difficult to access through other means. rsc.orgrsc.org

The general principle guiding the functionalization of such polyhalogenated pyridines is the differential reactivity of the carbon-halogen bonds in various reaction types, particularly in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Typically, the C-I bond is the most reactive towards oxidative addition in palladium-catalyzed processes (like Suzuki, Sonogashira, and Stille couplings), followed by the C-Br bond, and then the C-Cl bond. The C-F bond is generally the least reactive in these catalytic cycles but is the most susceptible to nucleophilic aromatic substitution (SNAr). nih.govacs.org

This hierarchy of reactivity allows for selective transformations at each position. For instance, one could envision a synthetic sequence beginning with a Sonogashira coupling at the C5-iodo position, followed by a Suzuki coupling at the C2-bromo position. The fluorine at the C3-position would likely remain intact during these transformations, available for a subsequent nucleophilic substitution reaction. This orthogonal reactivity is a powerful strategy for building molecular complexity in a controlled manner.

The ability to perform metal-halogen exchange, particularly lithium-halogen exchange, further enhances the synthetic utility. wikipedia.org The exchange rate generally follows the trend I > Br > Cl, allowing for the selective formation of an organolithium species at the most reactive site, which can then be trapped with a variety of electrophiles. rsc.org This provides a complementary method to cross-coupling reactions for introducing new functional groups.

Role in Medicinal Chemistry Research and Drug Discovery (as a building block for bioactive molecules)

Polyhalogenated pyridines are invaluable starting materials in medicinal chemistry. nih.govacs.org Their ability to serve as versatile scaffolds allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies. This compound, with its three distinct points of modification, is an ideal candidate for such endeavors.

Scaffold Engineering for Target Molecule Synthesis

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved drugs. The ability to precisely introduce a variety of substituents onto this core is essential for optimizing the pharmacological properties of a lead compound. This compound provides a pre-functionalized core that can be elaborated through a series of selective chemical reactions.

For example, the iodo and bromo groups can be converted into a wide array of other functionalities using transition metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, which can modulate the size, shape, and electronic properties of the molecule to improve binding to a biological target. The fluorine atom can be retained to enhance biological properties or can be displaced by nucleophiles to introduce further diversity. This modular approach to synthesis accelerates the drug discovery process by enabling the efficient exploration of chemical space around the pyridine core. rsc.org

Incorporation of Fluorine for Enhanced Biological Properties

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological profiles. nih.govnih.govacs.org The fluorine atom in this compound can be a permanent feature of the final bioactive molecule, imparting several beneficial properties.

Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, which can in turn affect a molecule's binding affinity to its target protein and its pharmacokinetic properties. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation. This often leads to increased metabolic stability and a longer in vivo half-life for the drug. The strategic placement of fluorine can also lead to conformational changes in a molecule, pre-organizing it for a more favorable binding interaction with its target. uni-muenster.dersc.org The use of fluorinated building blocks like this compound provides a direct route to incorporating this important element into novel drug candidates. acs.org

Contributions to Materials Science and Catalysis Research

The applications of highly functionalized pyridines extend beyond medicine into the realms of materials science and catalysis. The unique electronic and coordination properties of these molecules make them attractive components for advanced materials and catalysts.

Ligand Design for Organometallic Catalysis

Pyridine-based ligands are ubiquitous in organometallic chemistry and catalysis. The nitrogen atom of the pyridine ring is an excellent Lewis base, capable of coordinating to a wide range of metal centers. The substituents on the pyridine ring play a crucial role in tuning the electronic and steric properties of the resulting metal complex, which in turn dictates its catalytic activity and selectivity.

This compound can serve as a precursor for the synthesis of novel ligands. chemrxiv.org For example, the halogen atoms can be used as handles to attach the pyridine unit to larger molecular frameworks, creating multidentate or chiral ligands. The electronic properties of the pyridine ring, and thus its coordination to a metal center, can be finely tuned by the electron-withdrawing nature of the halogen atoms. The synthesis of bis(pyridine) ligands from bromo-fluoro-pyridines has been reported, highlighting the utility of such precursors in developing new catalytic systems. ossila.com

Advanced Functional Materials Precursors

Substituted pyridines are also important building blocks for organic functional materials, particularly those with applications in electronics and photonics, such as organic light-emitting diodes (OLEDs). The electron-deficient nature of the pyridine ring makes it a useful component in materials designed for electron transport.

By using the halogen atoms as points of attachment in polymerization or cross-coupling reactions, this compound can be incorporated into conjugated polymers or large aromatic systems. The specific substitution pattern and the electronic properties of the halogens can be used to engineer the material's HOMO/LUMO energy levels, charge transport characteristics, and photophysical properties. For instance, halogenated pyridines have been used to construct host materials for OLEDs and to develop novel halogenating reagents. ossila.com

Computational Chemistry and Theoretical Studies on Polyhalogenated Pyridines

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the geometric and electronic properties of halogenated pyridines with a high degree of accuracy. The B3LYP functional is a commonly used hybrid functional for such calculations, often paired with basis sets like 6-311++G(d,p) or cc-pVTZ to provide a reliable balance between computational cost and accuracy. nih.govmdpi.com

DFT calculations begin with geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule. This provides crucial data on bond lengths, bond angles, and dihedral angles. For polyhalogenated pyridines, these calculations can reveal subtle structural distortions caused by the steric and electronic effects of the different halogen substituents. For instance, substitution at the 2-position of a pyridine (B92270) ring is known to cause a shortening of the adjacent N–C(2) bond. mdpi.com

Beyond structure, DFT is used to probe the electronic landscape of the molecule. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter; a smaller gap generally signifies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. mdpi.com The molecular electrostatic potential (MEP) map is another vital output. It visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. mdpi.comnih.gov

Table 1: Predicted Structural and Electronic Properties of 2-Bromo-3-fluoro-5-iodopyridine Note: The following data is representative of typical DFT calculation outputs for polyhalogenated pyridines. Exact values can vary based on the level of theory and basis set used.

| Property | Predicted Value/Description | Significance |

| Molecular Formula | C₅H₂BrFIN | Defines the elemental composition. |

| Monoisotopic Mass | 300.83994 Da | Precise mass used in mass spectrometry. uni.lu |

| XlogP (predicted) | 2.6 | Indicates lipophilicity. uni.lu |

| C-I Bond Length | ~2.05 - 2.10 Å | The longest and weakest carbon-halogen bond. |

| C-Br Bond Length | ~1.85 - 1.90 Å | Intermediate carbon-halogen bond strength. |

| C-F Bond Length | ~1.33 - 1.36 Å | The shortest and strongest carbon-halogen bond. |

| HOMO Energy | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy | - | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | Small | Suggests high potential for chemical reactivity. mdpi.com |

| MEP Analysis | Negative potential near N; Positive potential near H | Predicts sites for electrophilic (at N) and nucleophilic attack. nih.gov |

Prediction of Reactivity and Regioselectivity

Theoretical calculations are paramount in predicting the reactivity and regioselectivity of this compound. The presence of three different halogens at distinct positions on the pyridine ring makes intuitive prediction challenging, but computational models can offer clear guidance.

The regioselectivity of metal-catalyzed cross-coupling reactions is largely governed by the relative bond dissociation energies (BDEs) of the carbon-halogen bonds. For palladium-catalyzed reactions, the reactivity trend is almost always C-I > C-Br > C-Cl > C-F. acs.org DFT calculations can quantify these BDEs, confirming that the C-I bond at the 5-position is the most labile and therefore the most likely site for initial oxidative addition in reactions like Suzuki, Stille, or Sonogashira couplings.

MEP maps and Fukui functions are used to predict the most probable sites for electrophilic and nucleophilic attack. mdpi.comnih.gov For this compound, the nitrogen atom, being the most electronegative, typically shows a region of negative electrostatic potential, making it a prime target for electrophiles and protonation. The hydrogen atoms, bonded to the electron-deficient ring, are acidic and represent sites susceptible to deprotonation by strong bases, a key step in many transformations.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insights.

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | A hard molecule has a large energy gap and is less reactive. mdpi.com |

| Chemical Softness (S) | 1/(2η) | A soft molecule has a small energy gap and is more reactive. |

| Electrophilicity Index (ω) | χ²/(2η) | Measures the propensity of a species to accept electrons; a higher value indicates stronger electrophilic character and better binding with biomolecules. nih.gov |

Mechanistic Elucidation of Key Transformations (e.g., Halogen Dance, Cross-Coupling)

Computational studies are instrumental in mapping out the complex reaction mechanisms involving polyhalogenated pyridines.

Halogen Dance Reaction: The "halogen dance" is a base-induced isomerization where a halogen atom "dances" from one position to another on an aromatic ring via metallated intermediates. For fluoro-iodopyridines, this process can be exceptionally fast. nih.gov A computational study of the halogen dance on a substrate like 2-fluoro-3-iodopyridine (B38475) would involve modeling the initial deprotonation or lithium-halogen exchange, followed by calculating the energies of the various possible lithiated pyridine intermediates and the transition states connecting them. nih.gov These calculations can explain why, even at very low temperatures, the thermodynamically favored lithiated species is formed rapidly, leading to the rearranged product upon quenching with an electrophile. nih.gov Such studies have been crucial in understanding and optimizing these powerful synthetic transformations. nih.gov

Cross-Coupling Reactions: The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has been extensively studied using DFT. nih.govrsc.org For this compound, a theoretical investigation would model the three core steps:

Oxidative Addition: The Pd(0) catalyst inserts into the most reactive carbon-halogen bond. DFT calculations would confirm the much lower activation barrier for insertion into the C-I bond compared to the C-Br bond. acs.org

Transmetalation: The organic group from the coupling partner (e.g., an aryl boronic acid in a Suzuki reaction) is transferred to the palladium center, displacing the halide. DFT calculations help elucidate the role of the base in this step, which is often crucial for facilitating the transfer. nih.gov

Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the final product.

Spectroscopic Data Validation and Prediction

Computational chemistry provides powerful tools for predicting and validating spectroscopic data, aiding in the structural confirmation of synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard DFT-based approach for calculating NMR shielding tensors, which are then converted into chemical shifts (δ). acs.orggaussian.com These predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR can be compared directly with experimental spectra. While raw calculated values may differ from experimental ones, they often show excellent linear correlation, allowing for confident assignment of complex spectra. acs.orgacs.org For molecules with heavy atoms like iodine, relativistic effects, including spin-orbit coupling, can be incorporated into the calculations to achieve higher accuracy, especially for the carbon atom directly bonded to iodine. scite.ai

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. However, they can be brought into excellent agreement with experimental data through the use of empirical scaling factors. github.io This computational analysis is invaluable for assigning specific vibrational modes to the observed spectral bands, such as the characteristic stretching frequencies for the C-F, C-Br, and C-I bonds.

Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data This table illustrates the principle of spectroscopic validation using DFT. Experimental values are hypothetical.

| Spectroscopic Data | Calculation Method | Predicted Value | Experimental Value |

| ¹³C Chemical Shift (C-I) | DFT/GIAO | ~95 - 105 ppm | ~100 ppm |

| ¹³C Chemical Shift (C-Br) | DFT/GIAO | ~115 - 125 ppm | ~120 ppm |

| ¹H Chemical Shift (H-4) | DFT/GIAO | ~7.8 - 8.2 ppm | ~8.0 ppm |

| IR Freq. (C-F stretch) | DFT (scaled) | ~1200 - 1250 cm⁻¹ | ~1230 cm⁻¹ |

| IR Freq. (C-Br stretch) | DFT (scaled) | ~600 - 650 cm⁻¹ | ~625 cm⁻¹ |

Future Perspectives and Emerging Research Avenues

Development of Greener and More Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like 2-bromo-3-fluoro-5-iodopyridine. Future research will prioritize the development of protocols that minimize environmental impact, reduce waste, and utilize more benign reagents and reaction conditions.

One promising direction is the adoption of one-pot multicomponent reactions . These processes, which combine multiple synthetic steps into a single operation, can significantly improve efficiency and reduce the need for purification of intermediates. nih.govresearchgate.net For instance, the synthesis of pyridine (B92270) rings through multicomponent reactions often utilizes microwave irradiation to accelerate reaction times and improve yields, offering a greener alternative to conventional heating. nih.govresearchgate.net The development of such a strategy for assembling the this compound core or its derivatives from simpler precursors would represent a significant advance in sustainability.

The use of nanocatalysts is another emerging trend in green synthesis. researchgate.net These catalysts offer high activity and selectivity under mild conditions and can often be recovered and reused, reducing both cost and environmental burden. Future work could explore the use of magnetic nanocatalysts for the selective halogenation or functionalization steps required to produce this compound, facilitating catalyst separation and recycling. researchgate.net

Furthermore, a move towards solvent-free or aqueous reaction media is a critical aspect of green chemistry. acs.orgrsc.org Research into performing the halogenation and subsequent functionalization reactions of the pyridine ring in water or under solventless conditions will be a key focus. acs.orgyoutube.com For example, base-promoted selective amination of polyhalogenated pyridines has been successfully demonstrated in water, suggesting that similar green approaches could be developed for other nucleophilic substitutions on the this compound scaffold. acs.org

Expanding the Scope of Site-Selective Functionalization

The presence of three distinct halogen atoms on the pyridine ring of this compound presents a significant opportunity for highly controlled, stepwise functionalization. The inherent differences in the reactivity of the C-Br, C-F, and C-I bonds, as well as the electronic influence of the fluorine atom and the pyridine nitrogen, allow for a high degree of regioselectivity. znaturforsch.comrsc.org Future research will focus on expanding the toolbox of reactions that can exploit these differences to achieve even greater control over molecular design.

The predictable reactivity order in palladium-catalyzed cross-coupling reactions (C-I > C-Br > C-Cl) is a cornerstone of site-selective functionalization. nih.gov For this compound, the C-I bond at the 5-position is the most likely site for initial cross-coupling. Future work will aim to refine catalyst systems to ensure this selectivity is maintained across a broader range of coupling partners and to develop conditions that allow for the selective activation of the C-Br bond in the presence of the C-I bond, or even the typically unreactive C-F bond.

Directed metalation and halogen/metal exchange reactions offer powerful alternatives for achieving site-selectivity that can complement or even override the inherent electronic biases of the pyridine ring. znaturforsch.com The use of specialized bases like lithium diisopropylamide (LDA) or TMP-metal bases (where TMP = 2,2,6,6-tetramethylpiperidyl) can direct deprotonation to specific positions, which can then be trapped with electrophiles. znaturforsch.com For instance, a tosyloxy group at the 2-position of a 3,5-dibromopyridine (B18299) has been shown to direct a highly regioselective Br/Mg exchange at the 3-position. rsc.org Similar strategies could be developed for this compound, potentially enabling functionalization at the C-4 or C-6 positions, which are otherwise difficult to access directly.

The table below illustrates the potential for site-selective functionalization based on established reactivity principles.

| Position | Halogen | Relative Reactivity in Pd-Coupling | Potential for Directed Metalation/Exchange |

| 2 | Bromo | Intermediate | Possible with specific directing groups |

| 3 | Fluoro | Low | C-H activation at adjacent positions influenced by fluorine |

| 5 | Iodo | High | Primary site for cross-coupling |

Novel Catalytic Systems for Polyhalogenated Pyridine Transformations

The development of new and more efficient catalytic systems is crucial for unlocking the full potential of polyhalogenated pyridines. While palladium catalysis is well-established, future research will explore a wider range of transition metals and catalytic concepts.

Advanced Palladium Catalysis: Research will continue to focus on developing palladium catalysts with tailored ligands that offer enhanced reactivity and selectivity. For example, the use of bulky, electron-rich phosphine (B1218219) ligands like P(t-Bu)3 and PCy3 has been shown to be highly effective for the cross-coupling of challenging substrates, including aryl chlorides, under mild conditions. nih.gov Applying these advanced ligand systems to the transformation of this compound could enable previously difficult couplings and improve reaction efficiency.

Other Transition Metals: Catalysts based on other transition metals like rhodium and nickel are also gaining prominence. For example, rhodium-catalyzed dearomative hydroboration has been used for the synthesis of fluorinated piperidines from fluoropyridines. acs.org Nickel catalysts, often used in conjunction with photoredox systems, are proving to be powerful for a variety of cross-coupling reactions. nih.gov The development of new catalytic systems based on these and other earth-abundant metals will be a key focus for more sustainable and cost-effective synthesis.

Exploration of Underexplored Reactivity Pathways

Beyond traditional cross-coupling and nucleophilic substitution reactions, future research will delve into more unconventional reactivity pathways to generate novel molecular scaffolds from this compound.

Pyridyne Chemistry: The generation of pyridyne intermediates, highly reactive species containing a formal triple bond within the pyridine ring, offers a powerful method for the difunctionalization of the ring in a single step. wikipedia.orgnih.gov A pyridyne can be generated from a dihalopyridine or a halo-trialkylsilyl triflate precursor. Given the substitution pattern of this compound, the formation of a 2,3- or a 3,4-pyridyne could be envisioned under appropriate conditions. The subsequent trapping of the pyridyne with a nucleophile or a diene would lead to the rapid construction of complex, polycyclic structures. The regioselectivity of such reactions can often be predicted and controlled by the electronic nature of the substituents on the ring. nih.gov

Dearomatization/Rearomatization Strategies: Another exciting frontier is the use of dearomatization-rearomatization sequences. nih.govmdpi.comresearchgate.netrsc.org In this approach, the pyridine ring is temporarily dearomatized by the addition of a nucleophile or through a cycloaddition reaction. The resulting non-aromatic intermediate can then be functionalized in ways that are not possible with the parent aromatic pyridine. A subsequent rearomatization step then restores the pyridine ring, now bearing a new substitution pattern. This strategy has been used to achieve meta-C-H functionalization of pyridines, a traditionally challenging transformation. researchgate.net Applying this concept to this compound could allow for the introduction of substituents at the C-4 and C-6 positions with high selectivity.

The exploration of these and other novel reactivity pathways will undoubtedly lead to the discovery of new and valuable transformations for this compound, further solidifying its role as a key building block in modern organic synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-3-fluoro-5-iodopyridine, and how does halogenation sequence impact yield and purity?

- Methodological Answer : The synthesis typically involves sequential halogenation. For example, bromine and iodine can be introduced via electrophilic substitution, while fluorine is often added using Balz-Schiemann or halogen-exchange reactions. The order of halogenation (e.g., bromination before iodination) is critical to avoid steric hindrance and ensure regioselectivity. Halogen dance reactions, as demonstrated in pentasubstituted pyridine synthesis, can rearrange substituents post-initial halogenation to achieve the desired structure . Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization is recommended.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how do substituents influence spectral interpretation?

- Methodological Answer :

- ¹H/¹³C NMR : Fluorine and bromine cause significant splitting and deshielding. For example, the fluorine at position 3 induces splitting in adjacent protons (e.g., H-4).

- ¹⁹F NMR : Direct detection of fluorine environment (δ ~-120 ppm for meta-fluorine in pyridines).

- Mass Spectrometry (HRMS) : Isotopic patterns (Br, I) confirm molecular weight.

- X-ray Crystallography : Resolves positional ambiguity in heavy halogens (Br, I) . Always compare data with structurally similar compounds (e.g., 5-bromo-2-chloro-3-iodopyridine ).

Advanced Research Questions

Q. How can halogen dance reactions be leveraged to synthesize pentasubstituted pyridines from this compound?

- Methodological Answer : Halogen dance reactions involve transient dehalogenation-rehalogenation steps. For example, treating this compound with a Grignard reagent (e.g., i-PrMgCl) can induce bromine migration, enabling the introduction of new electrophiles at vacated positions. This method was used to synthesize 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a precursor for drug-discovery scaffolds . Optimize reaction temperature (-78°C to 0°C) and solvent (THF/toluene) to control regioselectivity.

Q. How do researchers resolve contradictions in reported reactivity or spectroscopic data for multi-halogenated pyridines?

- Methodological Answer :

- Data Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., 2-bromo-6-iodo-3-pyridinol vs. 5-bromo-2-fluoropyridine ).

- Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and reaction pathways, clarifying discrepancies between experimental and theoretical results.

- Controlled Replication : Reproduce conflicting syntheses under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables like moisture or oxygen sensitivity .

Q. What strategies enable selective cross-coupling of this compound in complex molecule synthesis?

- Methodological Answer :

- Buchwald-Hartwig Amination : Use Pd(dba)₂/XPhos to couple amines selectively at the bromine position, leaving iodine intact for subsequent Sonogashira or Suzuki couplings.

- Ultrasound-Assisted Reactions : Enhance reactivity of the iodine substituent in Ullmann couplings by accelerating electron transfer .

- Protecting Groups : Temporarily protect fluorine (e.g., as a silyl ether) to avoid side reactions during iodination steps.

Application-Oriented Questions

Q. How does the electronic profile of this compound influence its utility in medicinal chemistry?

- Methodological Answer : The electron-withdrawing halogens (Br, F, I) create a π-deficient aromatic ring, making it reactive toward nucleophilic aromatic substitution (SNAr). This property is exploited to attach pharmacophores (e.g., amines, thiols) for kinase inhibitor development. Fluorine enhances metabolic stability, while iodine serves as a heavy atom for crystallography in target validation .

Q. What are the challenges in scaling up reactions involving this compound, and how can they be mitigated?

- Methodological Answer :

- Exothermic Halogenation : Use controlled addition of halogenating agents (e.g., NBS for bromine) in a jacketed reactor to manage heat.

- Iodine Handling : Avoid light exposure to prevent decomposition; employ KI washes to remove excess iodine.

- Purification at Scale : Replace column chromatography with fractional distillation or continuous crystallization .

Data Analysis & Optimization

Q. How can researchers optimize reaction conditions for introducing new substituents to this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.